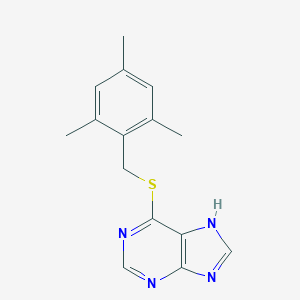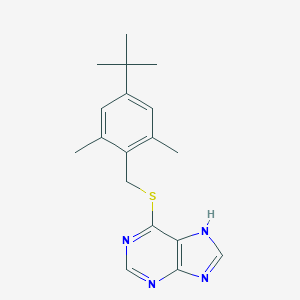
mesitylmethyl 9H-purin-6-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesitylmethyl 9H-purin-6-yl sulfide, commonly known as MMPS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMPS is a purine derivative that has a sulfur-containing functional group attached to it, making it a sulfide compound. In
Mécanisme D'action
The mechanism of action of MMPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MMPS has been found to inhibit the activity of adenosine deaminase, which is an enzyme involved in purine metabolism. MMPS has also been found to inhibit the activity of protein kinase C, which is a signaling protein involved in various cellular processes.
Biochemical and Physiological Effects:
MMPS has been found to have various biochemical and physiological effects. MMPS has been found to induce apoptosis in cancer cells by activating the caspase pathway. MMPS has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. MMPS has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B.
Avantages Et Limitations Des Expériences En Laboratoire
MMPS has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and yield. MMPS is also highly soluble in organic solvents, making it easy to work with in the lab. However, there are some limitations to using MMPS in lab experiments. MMPS is a relatively new compound, and its mechanism of action is not fully understood. MMPS is also a sulfide compound, which can be toxic in high concentrations.
Orientations Futures
There are several future directions for the research of MMPS. One direction is to further elucidate the mechanism of action of MMPS. Understanding the mechanism of action will allow for the development of more potent and selective MMPS analogs. Another direction is to explore the use of MMPS in combination with other cancer therapies, such as chemotherapy and radiation therapy. MMPS has also shown potential as an anti-inflammatory agent, and further research is needed to explore this potential application. Finally, the use of MMPS in other disease models, such as autoimmune diseases and neurodegenerative diseases, should be explored.
Méthodes De Synthèse
The synthesis of MMPS involves the reaction of 6-chloropurine with mesitylmethyl thiolate in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution mechanism, where the chlorine atom is replaced by the thiolate group. The resulting product is then oxidized to form MMPS. The synthesis of MMPS has been optimized to yield the compound in high purity and yield, making it suitable for further research.
Applications De Recherche Scientifique
MMPS has shown promising results in various scientific research applications. One of the most significant applications of MMPS is in the field of cancer research. MMPS has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. MMPS has also been found to inhibit the migration and invasion of cancer cells, which is a critical step in the metastasis of cancer. MMPS has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C15H16N4S |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
6-[(2,4,6-trimethylphenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C15H16N4S/c1-9-4-10(2)12(11(3)5-9)6-20-15-13-14(17-7-16-13)18-8-19-15/h4-5,7-8H,6H2,1-3H3,(H,16,17,18,19) |
Clé InChI |
PFFHYFUYNWNHSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC=NC3=C2NC=N3)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CSC2=NC=NC3=C2NC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B282774.png)


![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(diphenylmethyl)propanamide](/img/structure/B282777.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282778.png)
![N-(diphenylmethyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B282780.png)
![2-chloro-N-[5-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B282783.png)
![N-(2,5-dimethoxyphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282784.png)
![N-(4-methylphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282786.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-acetylphenyl)acetamide](/img/structure/B282788.png)
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide](/img/structure/B282790.png)
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide](/img/structure/B282792.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-bromophenyl)benzamide](/img/structure/B282796.png)
![N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide](/img/structure/B282797.png)